

CAS number and molecular formula for Methyl vernolate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl vernolate*

Cat. No.: *B1610751*

[Get Quote](#)

An In-Depth Technical Guide to **Methyl Vernolate**

This technical guide provides a comprehensive overview of **Methyl vernolate**, including its chemical identity, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid chemistry.

Chemical Identification

Methyl vernolate, also known as Vernolic acid methyl ester, is the methyl ester of vernolic acid.^[1] It is classified as a biochemical reagent and can be utilized as a biological material or organic compound in life science research.^[1]

Identifier	Value
Compound Name	Methyl vernolate
Synonyms	Vernolic acid methyl ester
CAS Number	2733-91-7 ^[1]
Molecular Formula	C ₁₉ H ₃₄ O ₃
Molecular Weight	310.47 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Methyl vernolate** is limited in publicly available literature. However, properties can be estimated based on its structure as a fatty acid methyl ester. For reference, the properties of the related but distinct herbicide, Vernolate (CAS No. 1929-77-7), are provided below with the explicit clarification that these values do not describe **Methyl vernolate**.

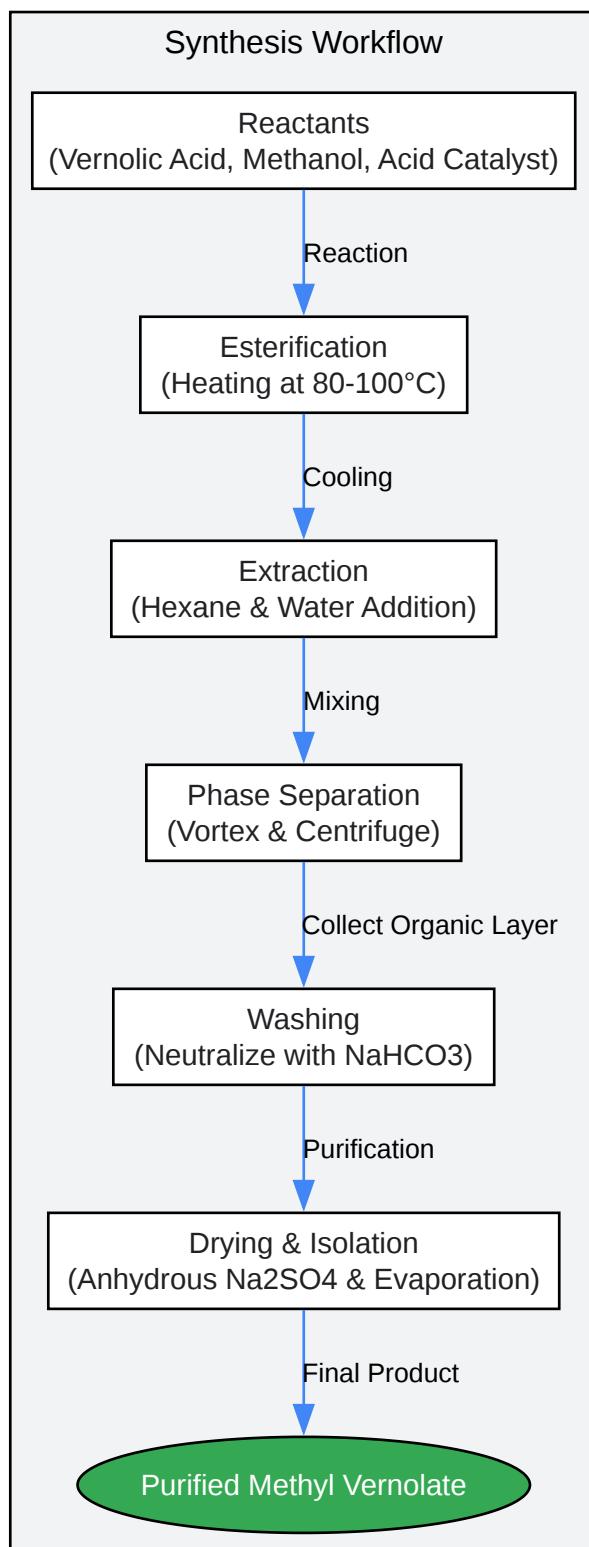
Table of Properties for Vernolate (CAS No. 1929-77-7)

Property	Value
Appearance	Clear to yellow-brown oily liquid ^{[2][3]}
Odor	Slight aromatic
Boiling Point	149-150 °C at 30 mmHg
Density	0.954 g/cm ³ at 20 °C
Vapor Pressure	1.386 Pa at 25 °C
Water Solubility	90-107 mg/L at 20-21 °C
Organic Solvent Solubility	Miscible with xylene, methyl isobutyl ketone, kerosene, acetone, and ethanol
LogP (Kow)	3.84

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and analysis of fatty acid methyl esters (FAMEs), which are directly applicable to **Methyl vernolate**.

Synthesis of Methyl Vernolate via Esterification


Methyl vernolate can be synthesized from its parent fatty acid, vernolic acid, through acid-catalyzed esterification. This is a standard and widely used method for producing FAMEs.

Materials:

- Vernolic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄) or 8% HCl in methanol/water (85:15, v/v)
- Toluene
- Hexane
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Screw-cap reaction tubes, heating block or water bath, vortex mixer, centrifuge.

Procedure:

- Reaction Setup: To a known quantity of vernolic acid in a screw-cap tube, add toluene, methanol, and an acidic catalyst (e.g., 8% HCl solution). A typical ratio would be 0.2 mL toluene, 1.5 mL methanol, and 0.3 mL of 8% HCl reagent per sample.
- Esterification: Securely cap the tube and heat the mixture at 80-100°C for 1-1.5 hours in a heating block or water bath. Alternatively, the reaction can proceed overnight at a lower temperature of 45°C.
- Extraction: After cooling the reaction mixture to room temperature, add 1 mL of hexane and 0.2 mL of water. Vortex the tube vigorously to mix the phases and then centrifuge to facilitate phase separation.
- Washing: Carefully transfer the upper hexane layer, containing the **Methyl vernolate**, to a new tube. Wash the hexane layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by a wash with deionized water.
- Drying and Isolation: Dry the hexane solution over anhydrous sodium sulfate. The solvent can then be evaporated under a stream of nitrogen to yield the purified **Methyl vernolate**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Methyl vernolate**.

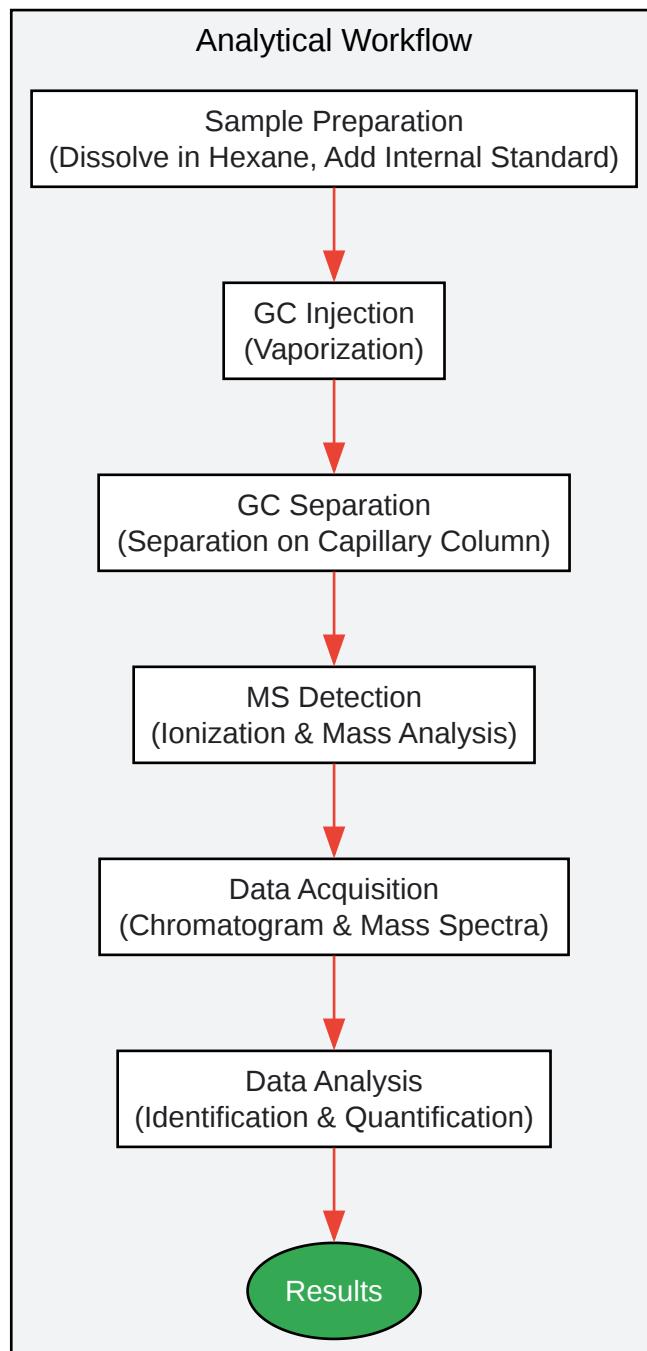
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of FAMEs due to their volatility.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Capillary Column: A polar cyano-column or a Carbowax-type (polyethylene glycol) stationary phase is recommended for FAME separation.

Sample Preparation:


- The synthesized **Methyl vernolate** is dissolved in a volatile solvent like hexane.
- For accurate quantification, a known amount of an internal standard (e.g., a fatty acid not naturally present in the sample) should be added.

GC-MS Conditions (Example):

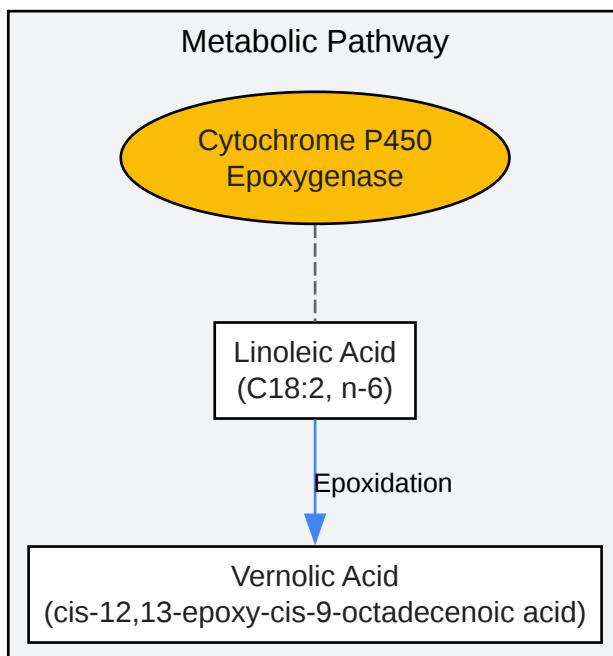
- Injection Volume: 1 μ L
- Injector Temperature: 260°C
- Oven Program: Initial temperature of 140°C held for 5 min, then ramped to 240°C at 4°C/min, and held for 20 min.
- Carrier Gas: Helium at a flow rate of 0.5-1.0 mL/min.
- MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Data Analysis:

- Identification: The identity of **Methyl vernolate** is confirmed by comparing its retention time to that of a pure standard and by matching its mass spectrum with library data.
- Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of **Methyl vernolate** by GC-MS.


Biological Activity and Metabolic Pathways

While specific signaling pathways for **Methyl vernolate** are not well-documented, the biological relevance of its parent compound, vernolic acid, is an active area of research.

Biosynthesis of Vernolic Acid

Vernolic acid is an epoxy fatty acid naturally produced in high quantities in the seeds of plants like Vernonia galamensis. It is synthesized from linoleic acid, a common polyunsaturated fatty acid. In mammals, this conversion is catalyzed by cytochrome P450 (CYP) epoxygenase enzymes.

The metabolic pathway involves the epoxidation of the C12-C13 double bond of linoleic acid to form vernolic acid.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of vernolic acid from linoleic acid.

Biological Roles and Toxicity

In mammals, vernolic acid produced from linoleic acid metabolism is also known as leukotoxin. It has been shown to have toxic effects on leukocytes and other cell types. Studies in animal models suggest that it may contribute to conditions like acute respiratory distress syndrome and multiple organ failure. These toxic effects are often attributed to the subsequent conversion of vernolic acid into its dihydroxy counterparts by the soluble epoxide hydrolase (sEH) enzyme.

Conversely, vernolic acid is the primary component of vernonia oil, which is explored for various industrial applications. Some research also points to anti-inflammatory properties of certain epoxy fatty acids. The biological activity of **Methyl vernolate** itself would require further investigation but is likely related to the activity of its parent acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Vernolate | C18H31O3- | CID 25246088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. VERNOLATE | 1929-77-7 [chemicalbook.com]
- To cite this document: BenchChem. [CAS number and molecular formula for Methyl vernolate.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1610751#cas-number-and-molecular-formula-for-methyl-vernonlate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com